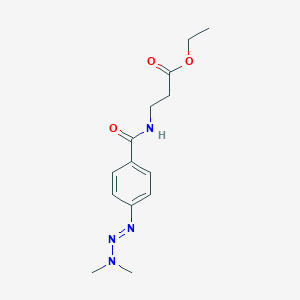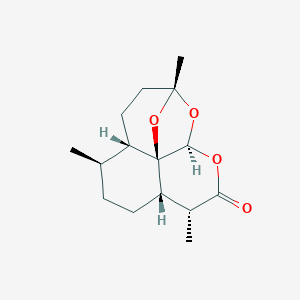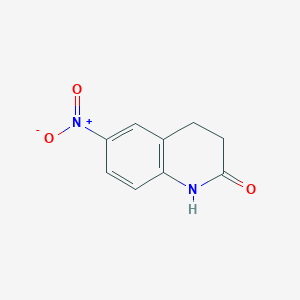
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester, also known as DTB-BETA-ALA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It is a prodrug that is activated by the enzyme carboxypeptidase G2 (CPG2), which is found in some tumors. Upon activation, DTB-BETA-ALA releases a cytotoxic agent that selectively targets cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is activated by the enzyme CPG2, which is found in some tumors. Upon activation, it releases a cytotoxic agent, which selectively targets cancer cells by inducing DNA damage and inhibiting DNA synthesis.
Effets Biochimiques Et Physiologiques
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to enhance the immune response against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its activation by CPG2 limits its use to tumors that express this enzyme. Additionally, its efficacy may be limited by the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the research and development of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester. These include:
1. Developing new methods for activating N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in tumors that do not express CPG2.
2. Investigating the potential of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in combination therapy with other cancer treatments.
3. Developing new formulations of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester that improve its pharmacokinetic properties and increase its efficacy.
4. Conducting clinical trials to evaluate the safety and efficacy of N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester in humans.
In conclusion, N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester is a promising compound for cancer therapy due to its selectivity towards cancer cells and minimal toxicity in normal cells. Further research is needed to fully understand its potential and limitations, and to develop new strategies for its use in cancer treatment.
Méthodes De Synthèse
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester can be synthesized through a multi-step process that involves the reaction of p-(3,3-dimethyltriazeno)benzoyl chloride with beta-alanine ethyl ester hydrochloride in the presence of a base. The resulting compound is then purified through chromatography to obtain N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester.
Applications De Recherche Scientifique
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in selectively killing cancer cells while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy drugs when used in combination therapy.
Propriétés
Numéro CAS |
102516-73-4 |
|---|---|
Nom du produit |
N-(p-(3,3-Dimethyltriazeno)benzoyl)-beta-alanine ethyl ester |
Formule moléculaire |
C14H20N4O3 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
ethyl 3-[[4-(dimethylaminodiazenyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-13(19)9-10-15-14(20)11-5-7-12(8-6-11)16-17-18(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,20) |
Clé InChI |
VFJPPDDTQXMZEK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
SMILES canonique |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)N=NN(C)C |
Synonymes |
ethyl 3-[(4-dimethylaminodiazenylbenzoyl)amino]propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)